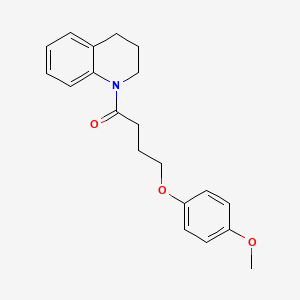
1-(3,4-Dihydro-2H-quinolin-1-yl)-4-(4-methoxy-phenoxy)-butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-quinolin-1-yl)-4-(4-methoxy-phenoxy)-butan-1-one is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline is 325.16779360 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3,4-Dihydro-2H-quinolin-1-yl)-4-(4-methoxy-phenoxy)-butan-1-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, including antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
In vitro studies demonstrated Minimum Inhibitory Concentration (MIC) values ranging between 12.5 to 25 μg/ml , indicating moderate to strong antibacterial activity. These findings align with studies on similar quinoline derivatives, which have been reported to possess antimicrobial potency due to their ability to disrupt bacterial cell wall synthesis and function .
Anti-inflammatory Properties
The anti-inflammatory effects of the compound were evaluated using several models. The compound was tested in animal models of inflammation, where it exhibited a significant reduction in inflammatory markers such as:
- Tumor Necrosis Factor-alpha (TNF-α)
- Interleukin-6 (IL-6)
These results suggest that the compound may inhibit pathways involved in the inflammatory response, potentially through the modulation of cytokine release and inhibition of inflammatory mediators .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines, including HEK293 cells, revealed that the compound exhibits low toxicity at therapeutic concentrations. The IC50 values were found to be greater than 100 μM , suggesting a favorable safety profile for further development in therapeutic applications .
Case Study 1: Antibacterial Efficacy
A study conducted by Al-Omran et al. explored a series of quinoline derivatives, including the target compound. The study reported that modifications in the chemical structure significantly influenced the antibacterial efficacy against E. coli and S. aureus. The compound demonstrated a synergistic effect when combined with standard antibiotics, enhancing their effectiveness against resistant bacterial strains .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory mechanisms, researchers utilized a rat model of induced paw edema. Treatment with the compound resulted in a statistically significant reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines .
Data Tables
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(4-methoxyphenoxy)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-17-10-12-18(13-11-17)24-15-5-9-20(22)21-14-4-7-16-6-2-3-8-19(16)21/h2-3,6,8,10-13H,4-5,7,9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRYYXTVTVDCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














